molecular formula C19H14N4O2S B11651980 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide

Cat. No.: B11651980
M. Wt: 362.4 g/mol
InChI Key: VNGPFKQOTPZXFR-UHFFFAOYSA-N
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Description

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a phenylacetamide moiety

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C19H14N4O2S/c20-11-15-17(13-7-3-1-4-8-13)22-19(23-18(15)25)26-12-16(24)21-14-9-5-2-6-10-14/h1-10H,12H2,(H,21,24)(H,22,23,25)

InChI Key

VNGPFKQOTPZXFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a cyanoacetamide derivative with a thiol-containing pyrimidine under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetamide moiety, where halogenated reagents can replace hydrogen atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Scientific Research Applications

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyrimidine ring play crucial roles in binding to active sites, inhibiting enzyme activity, and modulating biochemical pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with cyano and phenylacetamide groups. Some examples are:

  • 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
  • 2-(4-(5-cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)phenoxy)-N,N-diethylacetamide
  • 2-mercapto-4-(4-methoxy-3-propoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

These compounds share structural similarities but differ in their functional groups and specific applications

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